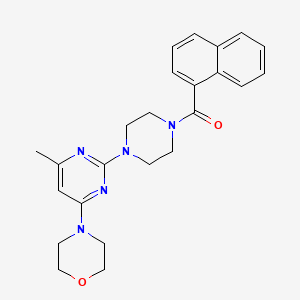![molecular formula C25H24N6O3S2 B11250467 2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11250467.png)
2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a unique combination of triazole, benzoxazine, and thiazole moieties
Preparation Methods
The synthesis of 2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzoxazine and triazole intermediates, followed by their coupling with the thiazole derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of microwave-assisted synthesis or continuous flow reactors .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine or thiazole rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. .
Scientific Research Applications
2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazine and triazole moieties may contribute to its binding affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include those with benzoxazine, triazole, or thiazole moieties. Examples are:
- 4-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXYLIC ACID
- 2-METHYL-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL ACETIC ACID
- 3-(4-(4-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-1-OXO-2(1H)-PHTHALAZINYL)PROPANOIC ACID These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C25H24N6O3S2 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C25H24N6O3S2/c1-15-8-10-17(11-9-15)18-13-35-24(26-18)27-21(32)14-36-25-29-28-23(30(25)3)16(2)31-19-6-4-5-7-20(19)34-12-22(31)33/h4-11,13,16H,12,14H2,1-3H3,(H,26,27,32) |
InChI Key |
RFOKCZVPWNHZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3C)C(C)N4C(=O)COC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11250388.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-ethoxybenzamide](/img/structure/B11250392.png)
![2-(4-chlorophenoxy)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B11250401.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11250402.png)
![4-ethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11250419.png)
![benzyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11250422.png)
![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11250429.png)
![3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11250437.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11250451.png)
![ethyl 2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11250453.png)
![N-(5-chloro-2-methylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250457.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11250466.png)
![N-(5-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250472.png)
